molecular formula C7H7ClN2O2S B1518552 Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156664-80-0

Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Cat. No. B1518552
M. Wt: 218.66 g/mol
InChI Key: MLBRNPHNWYQEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 1156664-80-0 . It has a molecular weight of 218.66 and its IUPAC name is methyl [(6-chloro-2-pyrazinyl)sulfanyl]acetate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is 1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate” is a powder that is stored at room temperature . Its molecular formula is C7H7ClN2O2S and it has a molecular weight of 218.66 .

Scientific Research Applications

Life Science Research

In the realm of life sciences, Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is utilized for its potential role in the synthesis of biologically active molecules. Its chloropyrazinyl moiety can act as a building block in the construction of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties. The compound’s ability to act as a sulfanylating agent can be crucial in the modification of peptides and proteins, which is a significant area of study in proteomics and drug development .

Material Science

Within material science, this compound finds applications in the development of novel materials with specific electronic or photonic properties. The chloropyrazinyl group can be a key component in the synthesis of organic semiconductors, which are used in the production of OLEDs and solar cells. Its incorporation into polymers can lead to materials with enhanced thermal stability and chemical resistance .

Chemical Synthesis

Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate serves as an intermediate in the synthesis of complex organic compounds. Its reactivity allows for the introduction of the sulfanyl group into various molecular frameworks, which is a valuable transformation in the synthesis of sulfur-containing heterocycles, a class of compounds widely explored for their medicinal chemistry applications .

Chromatography

In chromatographic techniques, this compound could be used as a standard or reference material due to its distinct chemical structure. It may also play a role in the development of new stationary phases for gas chromatography or liquid chromatography, where the separation of complex mixtures is required. The compound’s unique interactions with other molecules can be exploited to achieve better separation and identification of analytes .

Analytical Research

Analytical research benefits from the use of Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate in the calibration of analytical instruments. It can be used to develop new analytical methods for the detection and quantification of related compounds or impurities in pharmaceutical formulations. Its well-defined structure and properties make it an excellent candidate for method validation studies .

Pharmacology

In pharmacological research, the compound’s core structure can be modified to create derivatives with potential therapeutic effects. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the discovery of new drugs for treating various diseases. The chloropyrazinyl group, in particular, is of interest for its potential activity against certain pathogens .

Agrochemical Research

Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate may also find applications in the development of new agrochemicals. Its chemical properties could be harnessed to create compounds that protect crops from pests and diseases or serve as growth regulators. The exploration of its use in this field could lead to more effective and environmentally friendly agricultural practices .

Environmental Science

Lastly, in environmental science, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in various environmental conditions can inform the assessment of its potential impact on ecosystems. It may also be used in the development of sensors or assays for monitoring environmental pollutants .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as instructions for safe handling and storage.

properties

IUPAC Name

methyl 2-(6-chloropyrazin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBRNPHNWYQEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.